2-Naphthalenecarboxylic acid, 4-methoxy-, ethyl ester
Description
2-Naphthalenecarboxylic acid, 4-methoxy-, ethyl ester (molecular formula: C₁₄H₁₄O₃, molecular weight: 230.26 g/mol) is a substituted naphthalene derivative featuring a methoxy group at the 4-position and an ethyl ester at the 2-position of the naphthalene ring. These methods suggest analogous routes for introducing methoxy and ester functionalities.
Properties
IUPAC Name |
ethyl 4-methoxynaphthalene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-3-17-14(15)11-8-10-6-4-5-7-12(10)13(9-11)16-2/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGLPCOWQGHYQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2C(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-methoxy-, ethyl ester typically involves the esterification of 2-Naphthalenecarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-methoxy-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-Naphthalenecarboxylic acid, 4-hydroxy-, ethyl ester.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Naphthalenecarboxylic acid, 4-hydroxy-, ethyl ester.
Reduction: 2-Naphthalenecarboxylic acid, 4-methoxy-, ethyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-methoxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-methoxy-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and ester groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic substitution.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structural analogs differ in substituent type, position, and functional groups, significantly altering physicochemical and biological properties:
Key Observations :
- Substituent Effects on Polarity : Methoxy (-OCH₃) and acetoxy (-OAc) groups enhance lipophilicity compared to hydroxyl (-OH) groups, influencing solubility and bioavailability .
- Biological Activity : AHPN demonstrates that bulky substituents (e.g., adamantyl) on the naphthalene ring can confer unique pharmacological profiles, such as apoptosis induction via p53-independent pathways .
Physicochemical Properties
- LogP Trends : Methoxy and acetoxy groups increase LogP values compared to hydroxylated analogs. For instance, ethyl 4-acetoxy-5,7-dimethoxy-2-naphthoate has a higher LogP (~3.5) than hydroxyl-containing derivatives .
- Thermal Stability : Methoxy groups generally enhance thermal stability due to reduced hydrogen bonding compared to hydroxyl groups .
Biological Activity
2-Naphthalenecarboxylic acid, 4-methoxy-, ethyl ester, commonly referred to as ethyl 4-methoxy-2-naphthoate, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Ethyl 4-methoxy-2-naphthoate is an ester derived from 2-naphthalenecarboxylic acid. Its structure is characterized by the presence of a methoxy group at the 4-position of the naphthalene ring, which influences its chemical reactivity and biological properties.
Biological Activity
Research has shown that naphthoic acid derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Ethyl 4-methoxy-2-naphthoate has demonstrated antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Compounds with naphthoquinone structures have been reported to induce apoptosis in cancer cells. Ethyl 4-methoxy-2-naphthoate may exert anticancer effects through pathways involving reactive oxygen species (ROS) and modulation of signaling pathways such as NF-κB and p53 .
- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation in cellular models, suggesting that ethyl 4-methoxy-2-naphthoate may also possess anti-inflammatory properties .
The mechanisms through which ethyl 4-methoxy-2-naphthoate exerts its biological effects include:
- Enzyme Interaction : The compound can interact with various enzymes and proteins, influencing biochemical pathways. For instance, it may act as a substrate for specific dioxygenases or oxidases .
- DNA Interaction : Some studies suggest that naphthoquinone derivatives can bind to DNA, leading to structural changes that result in cytotoxicity towards cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of ethyl 4-methoxy-2-naphthoate and related compounds:
- Anticancer Activity : A study focused on naphthoquinone derivatives demonstrated selective cytotoxicity towards non-small cell lung cancer (NSCLC) cells while sparing normal cells. The presence of specific substituents on the naphthoquinone core was critical for this selective activity .
- Antimicrobial Testing : In vitro assays revealed that ethyl 4-methoxy-2-naphthoate exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
- Inflammatory Response Modulation : Research indicated that similar naphthoic acid derivatives could modulate inflammatory responses in macrophages, suggesting therapeutic potential in treating inflammatory diseases .
Data Tables
Q & A
Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 2-naphthalenecarboxylic acid, 4-methoxy-, ethyl ester?
- Methodological Answer : The compound can be synthesized via hydrolysis of intermediates under acidic conditions (e.g., aqueous HCl in THF) followed by protection of reactive groups. For example, the ethyl ester group is stabilized during synthesis by using Boc (tert-butoxycarbonyl) protection for nitrogen-containing intermediates, achieving yields >90% . Characterization typically involves NMR (¹H/¹³C) and mass spectrometry (EI-MS) to confirm molecular weight (C₁₄H₁₄O₃, MW 230.26) and functional group integrity .
Q. What analytical techniques are recommended for the identification and quantification of this compound in complex mixtures?
- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is widely used, leveraging retention indices and spectral matching to reference databases (e.g., NIST). For example, the compound’s methyl analog (4-methoxybenzoic acid methyl ester) has been analyzed using polar capillary columns (e.g., DB-5MS) with electron ionization (70 eV) . Quantification can be enhanced with internal standards like deuterated naphthalene derivatives .
Q. How can researchers verify the purity and stability of this ester under storage conditions?
- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) using C18 columns and UV detection (λ = 254 nm). Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic LC-MS analysis to detect hydrolysis products (e.g., free 4-methoxy-2-naphthalenecarboxylic acid) .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving the three-dimensional structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is optimal. Data collection at low temperatures (100 K) with Mo-Kα radiation (λ = 0.71073 Å) improves resolution. Challenges include managing thermal motion in the methoxy and ester groups, requiring iterative refinement of anisotropic displacement parameters .
Q. How can researchers address contradictions in enantiomeric purity data when synthesizing chiral derivatives of this compound?
- Methodological Answer : Chiral HPLC using (S,S)-Whelk-01 columns may fail to resolve enantiomers due to low selectivity . Alternative approaches include derivatization with chiral auxiliaries (e.g., Mosher’s acid) followed by ¹H NMR analysis or enzymatic resolution using esterases from Pyrobaculum calidifontis VA1, which exhibit high enantioselectivity (E > 100) for similar esters .
Q. What metabolomic approaches can elucidate the role of this compound in plant or microbial systems?
- Methodological Answer : Untargeted metabolomics using LC-QTOF-MS combined with transcriptomic data (RNA-seq) can map biosynthetic pathways. For example, heatmap analysis of related esters (e.g., methyl salicylate) in Rhododendron species correlates compound abundance with phenylpropanoid pathway gene expression (e.g., PAL, C4H) . Stable isotope labeling (¹³C-glucose) tracks metabolic flux into the naphthalene backbone .
Q. How do steric and electronic effects influence the reactivity of this ester in nucleophilic acyl substitution reactions?
- Methodological Answer : Computational modeling (DFT at B3LYP/6-311++G(d,p)) reveals that the methoxy group’s electron-donating effect reduces electrophilicity at the carbonyl carbon, slowing hydrolysis. Experimental validation involves kinetic studies under varying pH (e.g., pseudo-first-order rate constants in NaOH/EtOH), with comparative analysis of analogs (e.g., 2-ethoxyethyl methacrylate) .
Data Contradiction Resolution
Q. How should researchers reconcile discrepancies between GC/MS and NMR data for this compound?
- Methodological Answer : Confirm peak assignments using 2D NMR (HSQC, HMBC) to resolve overlapping signals (e.g., methoxy vs. ester protons). Cross-validate with high-resolution MS (HRMS-ESI) to rule out isobaric interferences. For GC/MS, ensure derivatization (e.g., silylation with BSTFA) does not alter the compound’s fragmentation pattern .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
